molecular formula C27H39N7O20P3S-5 B1234479 3-hydroxy-3-methylglutaryl-coenzyme A

3-hydroxy-3-methylglutaryl-coenzyme A

Numéro de catalogue B1234479
Poids moléculaire: 906.6 g/mol
Clé InChI: CABVTRNMFUVUDM-VRHQGPGLSA-I
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-hydroxy-3-methylglutaryl-CoA(5-) is an acyl-CoA oxoanion that results from the removal of all five protons from the phosphate and carboxylic acid groups of (3S)-3-hydroxy-3-methylglutaryl-CoA. It is a carboxylic acid anion and an acyl-CoA oxoanion. It is a conjugate base of a (3S)-3-hydroxy-3-methylglutaryl-CoA.

Applications De Recherche Scientifique

1. Neurological Disorders and Brain Abnormalities

3-Hydroxy-3-methylglutaryl coenzyme A lyase deficiency is a rare disorder associated with severe neurological issues. Studies have shown that it can cause complex partial seizures, and prominent corticospinal tract involvement with focal cerebral white matter changes, which are unique and previously unreported findings in medical literature (Yýlmaz et al., 2006). Additionally, brain spectroscopy abnormalities in patients with HMG-CoA lyase deficiency have been identified, providing insights into the cerebral spectroscopy signature seen in these patients and their potential contribution to brain neuropathology (Roland et al., 2017).

2. Metabolic Disorders and Hepatomegaly

3-Hydroxy-3-methylglutaryl coenzyme-A lyase deficiency has been identified as a rare cause of hepatomegaly. This enzyme is crucial in the final step of leucine degradation and ketone body synthesis. The deficiency can lead to metabolic acidosis, hyperammonemia, nonketotic hypoglycemia, vomiting, lethargy, and seizures (Urgancı et al., 2001).

3. Muscular Disorders and Myopathy

Anti-3-hydroxy-3-methylglutaryl-coenzyme A reductase myopathy has been reported in children, showing progressive muscle weakness and other symptoms. This condition has been associated with different responses to immunotherapies, highlighting the need for comprehensive diagnostic investigations (Tanboon et al., 2019).

4. Cardiovascular Disorders

3-Hydroxy-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, or statins, have been studied extensively for their role in the prevention of atherosclerotic cardiovascular diseases. These studies highlight the pleiotropic effects of statins, which go beyond their lipid-lowering properties, including enhancement of endothelial function and anti-inflammatory properties (Cai et al., 2015).

5. Molecular Biology and Drug Development

The development of proteolysis-targeting chimeras (PROTACs) offers a new strategy for the degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This approach may provide alternative treatments for cholesterol-related diseases by overcoming the limitations of traditional statin therapy (Li et al., 2020).

Propriétés

Nom du produit

3-hydroxy-3-methylglutaryl-coenzyme A

Formule moléculaire

C27H39N7O20P3S-5

Poids moléculaire

906.6 g/mol

Nom IUPAC

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoate

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1

Clé InChI

CABVTRNMFUVUDM-VRHQGPGLSA-I

SMILES isomérique

C[C@](CC(=O)[O-])(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O

SMILES canonique

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-methylglutaryl-coenzyme A
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-methylglutaryl-coenzyme A
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-methylglutaryl-coenzyme A
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-methylglutaryl-coenzyme A
Reactant of Route 5
3-hydroxy-3-methylglutaryl-coenzyme A
Reactant of Route 6
3-hydroxy-3-methylglutaryl-coenzyme A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.